2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene
Overview
Description
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary target of 1,2-dihydrobenzo[cd]indole is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and plays a pivotal role in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Mode of Action
1,2-Dihydrobenzo[cd]indole interacts with TNF-α, inhibiting its activity . The compound binds to TNF-α, preventing it from exerting its inflammatory effects . This interaction results in the suppression of the symptoms of disorders associated with TNF-α dysregulation .
Biochemical Pathways
The action of 1,2-dihydrobenzo[cd]indole affects the TNF-α mediated inflammatory response pathway . By inhibiting TNF-α, the compound disrupts this pathway, reducing inflammation and the associated pathological effects .
Result of Action
The result of 1,2-dihydrobenzo[cd]indole’s action is the reduction of inflammation and suppression of symptoms of disorders associated with TNF-α dysregulation . It has been shown to be effective in cell assays, with one analog showing an IC50 value of 3 μM, which was 14-fold stronger than a previously reported TNF-α inhibitor .
Action Environment
The action, efficacy, and stability of 1,2-dihydrobenzo[cd]indole can be influenced by various environmental factors. For instance, the amount of exogenous tryptophan can affect the production level of indole . .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a palladium and iodine-cocatalyzed 5-exo-dig aza-thiocyclization of 8-alkynylnaphthalen-1-amines can be used to synthesize (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers . Another method involves the use of benzenesulfonyl chloride in controlled boiling conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonamides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene include other indole derivatives such as:
- Indole-3-acetic acid
- Indole-3-carbinol
- 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
Uniqueness
This compound is unique due to its specific structure and the biological activities associated with its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,2-dihydrobenzo[cd]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-6,12H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJHUOIVZVHBBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45990-12-3 | |
Record name | 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold interact with its targets, and what are the downstream effects?
A1: Research suggests that 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives exhibit inhibitory activity against various biological targets. For instance, these compounds have demonstrated promising activity as inhibitors of mPTPB, an essential virulence factor in Mycobacterium tuberculosis []. Mechanistically, these inhibitors block mPTPB-mediated ERK1/2 inactivation, thereby hindering the growth of M. tuberculosis within macrophages [].
Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of 1,2-dihydrobenzo[cd]indoles? How do structural modifications impact activity, potency, and selectivity?
A2: Modifications to the 1,2-dihydrobenzo[cd]indole core structure significantly influence its biological activity. For instance, introducing a sulfonamide group at the 6-position of the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold resulted in enhanced inhibitory activity against TNF-α []. Specifically, compound 4e, bearing a specific substitution pattern on the phenyl ring of the sulfonamide group, exhibited an IC50 of 3 μM, a 14-fold improvement compared to the parent compound []. This highlights the importance of the sulfonamide moiety and the specific substituents for potent TNF-α inhibition.
Q3: Beyond biological activity, have there been studies on the stability and formulation of 1,2-dihydrobenzo[cd]indoles?
A3: While the provided literature focuses on the synthesis and biological evaluation of 1,2-dihydrobenzo[cd]indoles, information on their stability and formulation is limited. This area warrants further investigation. Understanding the stability of these compounds under various conditions (pH, temperature, light) and exploring suitable formulation strategies (e.g., salt formation, co-crystallization) are crucial steps towards developing them into viable drug candidates.
Q4: What synthetic routes are commonly employed for the preparation of 1,2-dihydrobenzo[cd]indoles?
A4: Several synthetic strategies have been developed for the preparation of 1,2-dihydrobenzo[cd]indoles. One notable approach utilizes the transition metal-catalyzed cyclization of 8-alkynylnaphthalen-1-amines [, , ]. For example, a palladium and iodine-cocatalyzed 5-exo-dig aza-thiocyclization provides access to (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers []. Alternatively, a silver-catalyzed approach enables the stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles []. These methods showcase the versatility of transition metal catalysis in constructing diverse 1,2-dihydrobenzo[cd]indole derivatives.
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